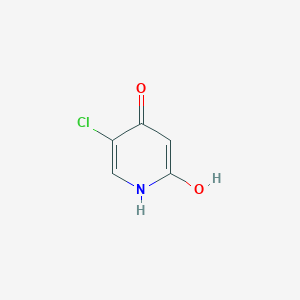

5-chloro-2-hydroxy-1H-pyridin-4-one

Description

5-Chloro-2-hydroxy-1H-pyridin-4-one (CAS 103766-25-2), also known as Gimeracil, is a heterocyclic compound with the molecular formula C₅H₄ClNO₂ and a molecular weight of 145.54 g/mol . It is synthesized via a four-step process starting from malononitrile and 1,1,1-trimethoxyethane, achieving a high yield of 65.6% . Key physical properties include a melting point of 274°C (decomposition) and a boiling point of 281.9°C at 760 mmHg . The compound is notable for its role as a pharmaceutical intermediate, particularly in oncology, where it acts as a dihydropyrimidine dehydrogenase (DPD) inhibitor to enhance the efficacy of chemotherapeutic agents like tegafur .

Properties

IUPAC Name |

5-chloro-2-hydroxy-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPLQIPFOCGIIHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=C(C1=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(NC=C(C1=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-hydroxy-1H-pyridin-4-one typically involves the chlorination of 2-hydroxy-1H-pyridin-4-one. One common method is the reaction of 2-hydroxy-1H-pyridin-4-one with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, leading to the substitution of the hydroxyl group with a chlorine atom .

Industrial Production Methods

In an industrial setting, the production of 5-chloro-2-hydroxy-1H-pyridin-4-one may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-hydroxy-1H-pyridin-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The compound can be reduced to remove the chlorine atom, yielding 2-hydroxy-1H-pyridin-4-one.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

Oxidation: Formation of 5-chloro-2-oxo-1H-pyridin-4-one.

Reduction: Formation of 2-hydroxy-1H-pyridin-4-one.

Substitution: Formation of various substituted pyridinones depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-hydroxy-1H-pyridin-4-one has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an iron chelator, which can be useful in treating conditions like iron overload.

Medicine: Explored for its antimicrobial and anticancer properties.

Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-hydroxy-1H-pyridin-4-one involves its ability to chelate metal ions, particularly iron. This chelation disrupts the availability of iron, which is essential for various biological processes, thereby exerting its effects. The compound interacts with molecular targets such as enzymes and receptors involved in iron metabolism and oxidative stress pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s pyridinone core with chlorine and hydroxyl substituents distinguishes it from analogues. Below is a comparison with key derivatives:

Physicochemical Properties

- Solubility : The hydroxyl group in 5-chloro-2-hydroxy-1H-pyridin-4-one improves aqueous solubility compared to methyl- or aryl-substituted analogues (e.g., 5-Chloro-6-methyl-1H-pyrimidin-4-one) .

- Thermal Stability : The high melting point (274°C) of the target compound exceeds that of salts like 5-Chloropyrimidin-2(1H)-one hydrochloride, which may decompose at lower temperatures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.